(5E)-5-[(4-chlorophenyl)methylidene]-2-phenyl-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
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Overview
Description
(5E)-5-[(4-chlorophenyl)methylidene]-2-phenyl-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex organic compound with a unique structure that includes a thiazolo-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-chlorophenyl)methylidene]-2-phenyl-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-phenyl-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-chlorophenyl)methylidene]-2-phenyl-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-5-[(4-chlorophenyl)methylidene]-2-phenyl-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-chlorophenyl)methylidene]-2-phenyl-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
(5E)-5-[(4-chlorophenyl)methylidene]-2-phenyl-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one stands out due to its specific structural features, such as the presence of a chlorophenyl group and a thiazolo-triazole core
Properties
Molecular Formula |
C17H14ClN3OS |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-2-phenyl-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H14ClN3OS/c18-13-8-6-11(7-9-13)10-14-16(22)21-17(23-14)19-15(20-21)12-4-2-1-3-5-12/h1-10,15,17,19-20H/b14-10+ |
InChI Key |
ORZOMURJYDEGOO-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2NC3N(N2)C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3 |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3N(N2)C(=O)C(=CC4=CC=C(C=C4)Cl)S3 |
Origin of Product |
United States |
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